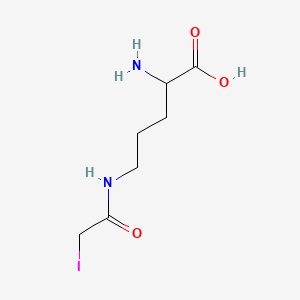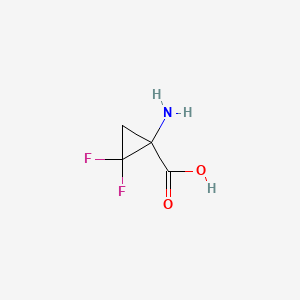
1-Amino-2,2-difluorocyclopropane-1-carboxylic acid
Vue d'ensemble
Description
1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) is a compound of interest in the study of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase due to the increased reactivity of its cyclopropyl functionality . It has a molecular weight of 237.2 .
Synthesis Analysis
The synthesis of DFACC involves the lipase-catalyzed asymmetric acetylation of a pro-chiral diol as the key step . More detailed synthesis procedures can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of DFACC is characterized by its cyclopropyl functionality, which contributes to its increased reactivity .Chemical Reactions Analysis
DFACC is unstable under near-physiological conditions where it primarily decomposes via specific-base catalysis to 3-fluoro-2-oxobut-3-enoic acid .Physical And Chemical Properties Analysis
DFACC is a powder with a purity of 95%. It is stored at a temperature of 4°C .Applications De Recherche Scientifique
Inhibition of ACC Deaminase
DFACC has been studied for its ability to inhibit 1-Aminocyclopropane-1-carboxylic acid deaminase (ACCD), an enzyme that plays a crucial role in the ethylene biosynthesis pathway in plants . By inhibiting ACCD, DFACC can be used to study ethylene regulation and its impact on plant growth and stress responses.
Mechanistic Studies of Enzymatic Reactions
The unique structure of DFACC, featuring a difluorocyclopropane ring, makes it a valuable probe for understanding the mechanisms of enzymatic reactions involving cyclopropane derivatives . Researchers can use DFACC to investigate the decomposition pathways and kinetics of such reactions.
Synthesis of Bioactive Molecules
DFACC serves as a building block in the synthesis of bioactive molecules. Its incorporation into larger structures can lead to the development of new pharmaceuticals with potential therapeutic applications .
Agricultural Research
In agriculture, DFACC’s role in ethylene biosynthesis can be harnessed to control plant ripening and senescence. This has implications for crop yield improvement and post-harvest storage .
Fluorine Chemistry
DFACC contributes to the field of fluorine chemistry, where the introduction of fluorine atoms into organic compounds can significantly alter their physical, chemical, and biological properties. It’s used to study the effects of fluorination on molecular stability and reactivity .
Material Science
The difluorocyclopropane core of DFACC can be utilized in material science for the design of novel polymers or small molecules with unique mechanical properties due to the inherent strain and stability of the cyclopropane ring .
Mécanisme D'action
Target of Action
The primary target of 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) is the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase . ACC deaminase plays a crucial role in the ethylene biosynthesis pathway in plants, and its inhibition can lead to significant changes in plant physiology.
Mode of Action
DFACC interacts with ACC deaminase as a slow-dissociating inhibitor . This means that DFACC binds to the enzyme and remains bound for a significant amount of time, thereby reducing the enzyme’s activity.
Pharmacokinetics
It is known that dfacc is unstable under near-physiological conditions . It primarily decomposes via specific-base catalysis to 3-fluoro-2-oxobut-3-enoic acid . The rate constant of this decomposition is 0.18 ± 0.01 min–1 .
Action Environment
The action of DFACC is influenced by environmental factors such as pH and temperature. As mentioned earlier, DFACC is unstable under near-physiological conditions . Therefore, changes in these conditions could potentially affect the stability of DFACC and its efficacy as an inhibitor of ACC deaminase.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-amino-2,2-difluorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2NO2/c5-4(6)1-3(4,7)2(8)9/h1,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHVJYNNYXSCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591459 | |
| Record name | 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
734528-48-4 | |
| Record name | 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) interact with 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase?
A: DFACC acts as a slow-dissociating inhibitor of ACC deaminase, exhibiting submicromolar affinity. [] This suggests that DFACC binds strongly to the enzyme, preventing its natural substrate (ACC) from binding and being processed. The exact mechanism of inhibition and the binding site on ACC deaminase require further investigation.
Q2: What is known about the stability of DFACC?
A: DFACC is unstable under near-physiological conditions. [] It primarily decomposes through a specific-base catalysis mechanism, resulting in the formation of 3-fluoro-2-oxobut-3-enoic acid. [] This decomposition occurs with a rate constant of 0.18 ± 0.01 min(-1). [] This instability highlights the need for specific formulation strategies or storage conditions to ensure the compound's efficacy in potential applications.
Q3: How was (+)-(R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid synthesized?
A: The synthesis of (+)-(R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid was achieved using lipase-catalyzed asymmetric acetylation as the key step. [, ] This enzymatic approach allows for the selective synthesis of the desired enantiomer, showcasing the potential of biocatalysis in producing complex fluorinated molecules.
Q4: Are there any alternative methods for synthesizing compounds containing the difluoromethylene moiety, like in DFACC?
A: Yes, research has explored novel synthetic routes for incorporating the difluoromethylene moiety into organic compounds using fluorinated building blocks. [] For instance, indium-mediated coupling reactions between aldehydes and 3-bromo-3,3-difluoropropene or α-bromo-α,α-difluoropropargyl compounds yield α,α-difluorohomoallylic and α,α-difluorohomopropargylic alcohols, respectively. [] Furthermore, palladium(0)-catalyzed reactions allow for the regioselective introduction of various nucleophiles at specific positions of 3-bromo-3,3-difluoropropene and its derivatives. [] These alternative synthetic strategies offer promising avenues for developing diverse fluorinated compounds with potential biological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-6,8-dihydroxy-3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydroisochromen-1-one](/img/structure/B1258757.png)

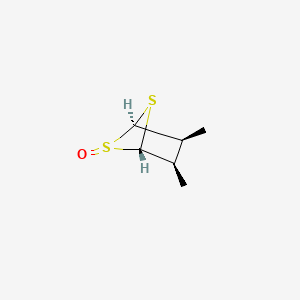
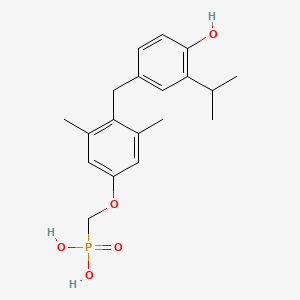
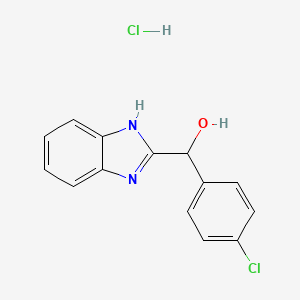
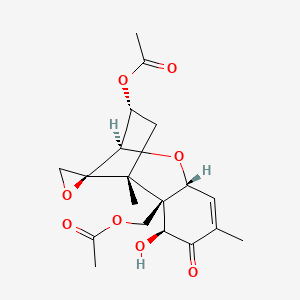
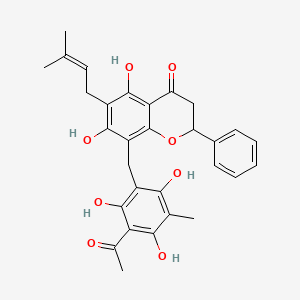

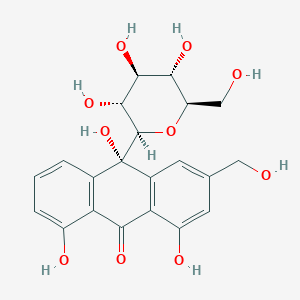

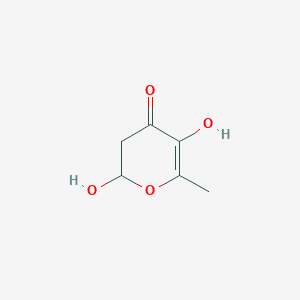
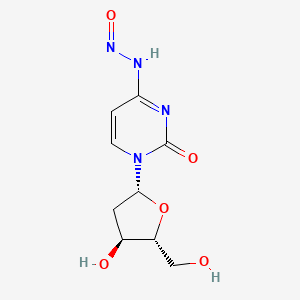
![(1S,4S,5S,7S,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione](/img/structure/B1258774.png)
